molecular formula C6H11N3 B1394081 N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1287217-50-8

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Cat. No. B1394081
M. Wt: 125.17 g/mol
InChI Key: FHIOHBFRXRJQHY-UHFFFAOYSA-N
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Description

“N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years. For instance, a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate was prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction . This was followed by the introduction of a N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4 .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds have been used in a variety of chemical reactions. For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles was reported, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Scientific Research Applications

Supramolecular Structure Formation

  • Formation of Supramolecular Structures : N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, when combined with boric acid, leads to the formation of a unique supramolecular structure. This structure is characterized by bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels, showcasing its potential in creating novel molecular assemblies (Cheruzel, Mashuta, & Buchanan, 2005).

Synthesis and Characterization of Derivatives

  • Synthesis of Pyrazole Derivatives : Reaction of hydroxymethyl pyrazole derivatives with primary amines, including N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, yields various compounds with potential biological activity. Their structures are confirmed by spectroscopic techniques, and their biological activity is studied (Titi et al., 2020).

Ligand Synthesis and Coordination Chemistry

  • Ligand Synthesis for Coordination Chemistry : The compound is used to create ligands with variable second-coordination sphere functional groups. These ligands are derived from 1-methyl-2-carboxaldehyde and have applications in coordination chemistry (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).

Development of Anticancer Agents

  • Anticancer Agent Synthesis : Benzimidazole derivatives, synthesized using 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrate promising anticancer activity. This highlights the potential of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in developing novel anticancer agents (Nofal et al., 2014).

Reductive Amination and Synthesis of Amines

  • Reductive Amination for Amine Synthesis : The compound is utilized in the synthesis of N-methylated and N-alkylated amines through a reductive amination process using cobalt oxide nanoparticles. This demonstrates its role in the synthesis of fine chemicals and pharmaceutical intermediates (Senthamarai et al., 2018).

Applications in Contrast Agents

properties

IUPAC Name

N-methyl-1-(2-methyl-1H-imidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIOHBFRXRJQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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